2-(1-methyl-1H-indol-2-yl)ethanamine
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Overview
Description
2-(1-methyl-1H-indol-2-yl)ethanamine is a chemical compound with the molecular formula C11H14N2. It belongs to the class of indole derivatives, which are significant due to their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-2-yl)ethanamine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol yields the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the indole ring to tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include indole-2-carboxylic acids, tetrahydroindole derivatives, and various substituted indoles .
Scientific Research Applications
2-(1-methyl-1H-indol-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyltryptamine: Another indole derivative with similar structural features.
5-Methoxytryptamine: A compound with a methoxy group at the 5-position of the indole ring.
Tryptamine: A simpler indole derivative without the methyl group at the 1-position.
Uniqueness
2-(1-methyl-1H-indol-2-yl)ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 1-position and the ethanamine side chain distinguishes it from other indole derivatives and can lead to distinct properties and applications .
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(1-methylindol-2-yl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-13-10(6-7-12)8-9-4-2-3-5-11(9)13/h2-5,8H,6-7,12H2,1H3 |
InChI Key |
PXYDYCFAXVGSNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CCN |
Origin of Product |
United States |
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